molecular formula C14H16N2O4S B3001271 N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1226444-49-0

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B3001271
CAS No.: 1226444-49-0
M. Wt: 308.35
InChI Key: NYHFEFXQCXYSQE-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
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Biological Activity

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a 5-methylfuran moiety and a thiophene group, which are known for their diverse biological activities. The molecular formula is C13H15N3O3SC_{13}H_{15}N_3O_3S, with a molecular weight of approximately 295.34 g/mol.

PropertyValue
Molecular FormulaC13H15N3O3S
Molecular Weight295.34 g/mol
CAS Number1257552-42-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and thiophene rings facilitates these interactions, leading to modulation of biological pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin production.
  • Receptor Modulation : The compound's structure allows it to bind to specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases.

Anticancer Potential

Studies have shown that derivatives of oxalamide compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar scaffolds have been reported to possess activity against various bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects on B16F10 melanoma cells demonstrated that the compound inhibited cell viability in a dose-dependent manner, indicating potential for cancer treatment applications.
    • IC50 values were determined for various concentrations, revealing significant inhibition at lower concentrations compared to control groups.
  • Tyrosinase Inhibition :
    • In experiments assessing tyrosinase activity, the compound showed promising results with an IC50 value suggesting strong inhibitory potency against melanin production, which could be beneficial in skin-whitening applications.
  • Antioxidant Efficacy :
    • Comparative studies indicated that the antioxidant capacity of this oxalamide was superior to several known antioxidants, highlighting its potential use in formulations aimed at reducing oxidative damage.

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-4-5-12(20-9)11(17)8-16-14(19)13(18)15-7-10-3-2-6-21-10/h2-6,11,17H,7-8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHFEFXQCXYSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.